2,4-Dimethoxy-6-methylbenzoic acid
Overview
Description
2,4-Dimethoxy-6-methylbenzoic acid is a chemical compound that belongs to the class of dimethoxybenzoic acids. These compounds are characterized by the presence of methoxy groups and a methyl group attached to a benzene ring which is also carrying a carboxylic acid functional group. The specific arrangement of substituents on the benzene ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of dimethoxybenzoic acids can be achieved through various methods. One novel approach for preparing 6-aryl-2,4-dimethoxybenzoic acids involves the Alder-Rickert reaction of 1,5-dimethoxycyclohexa-1,4-dienes with arylpropiolic esters . This method has been extended to synthesize complex molecules such as alternariol and methyl trimethylaltenusin, indicating the versatility of the synthetic strategy.
Molecular Structure Analysis
The molecular structure of dimethoxybenzoic acids has been extensively studied using techniques like X-ray diffraction. For instance, the crystal structure of 2,6-dihydroxybenzoic acid, which is closely related to 2,4-dimethoxy-6-methylbenzoic acid, has been determined, revealing that it crystallizes as hydrogen-bonded carboxylic dimers . Although this study does not directly describe 2,4-dimethoxy-6-methylbenzoic acid, it provides insights into the potential structural characteristics of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of dimethoxybenzoic acids can be influenced by the presence of methoxy groups. For example, the synthesis of 2,6-dimethoxybenzoic acid involves a three-step reaction starting from resorcinol, which includes alkylation and hydrolysis steps . These reactions are indicative of the types of chemical transformations that dimethoxybenzoic acids can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxybenzoic acids are affected by intramolecular interactions such as hydrogen bonding. The conformation of these compounds in solution has been studied using IR and NMR spectroscopy, revealing strong intramolecular hydrogen bonds in 2-methoxy derivatives . These interactions can influence the acidity and solubility of the compounds. Additionally, the presence of methoxy and methyl groups can lead to steric effects that impact the compound's reactivity and physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
2,4-Dimethoxy-6-methylbenzoic acid and its derivatives have been explored in various chemical syntheses and studies. For example, Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, starting from readily available precursors and achieving significant yields without chromatographic separation (Laak & Scharf, 1989). Chantrapromma et al. (2017) investigated synthetic routes to natural lichen substances, specifically crocynol, involving derivatives of 2,4-dimethoxy-6-methylbenzoic acid and confirming their crystal structures (Chantrapromma et al., 2017).
Applications in Lichen Research
Chester and Elix (1979) prepared a depside, 2-O-methylobtusatic acid [4-(2',4'-dimethoxy-3',6'-dimethylbenzoyloxy)-2-hydroxy-6-methylbenzoic acid], through synthesis and found it co-occurring with other acids in the lichen Xanthoparmelia tusconensis (Chester & Elix, 1979).
Chemical Reaction Studies
Kanakam et al. (1989) described a one-pot synthesis method involving compounds like methyl 2,4-dimethoxy-6-methylbenzoate, demonstrating its utility in preparing various benzoates and dihydroisocoumarins (Kanakam et al., 1989). Similarly, You-zhi (2007) synthesized 2,4-Dimethoxybenezoyl chloride, a compound derived from 2,4-dimethoxybenzoic acid, highlighting its chemical properties and synthesis process (You-zhi, 2007).
Photostabilization Research
Harvey, Cook, and Ragauskas (1997) examined the photostabilization mechanism of a related compound, 1,4-dihydro-2-methylbenzoic acid, in their study on brightness reversion of high-yield pulp, providing insights into the behavior of these chemical compounds under light exposure (Harvey, Cook, & Ragauskas, 1997).
Environmental Impact Studies
Plimmer and Klingebiel (1971) investigated the products of riboflavin-sensitized photooxidation of 2,4-dichlorophenol to assess the formation of chlorinated dibenzo-p-dioxins, a study relevant to understanding the environmental behavior of related compounds (Plimmer & Klingebiel, 1971).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethoxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(14-3)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJDEWCBGUODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345818 | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-methylbenzoic acid | |
CAS RN |
3686-57-5 | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3686-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethoxy-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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